Molecular Weight Reduction of 33% Relative to CITCO (O-(3,4-Dichlorobenzyl)oxime) for Improved Ligand Efficiency Metrics
The O-methyloxime compound (MW 291.76 g/mol) exhibits a 33.1% reduction in molecular weight compared to the widely used hCAR agonist CITCO (O-(3,4-dichlorobenzyl)oxime; MW 436.74 g/mol) . In fragment-based and ligand-efficiency-driven drug discovery, lower molecular weight directly improves ligand efficiency indices (LE) and provides superior starting points for optimization. While CITCO is a potent dual hCAR/hPXR agonist with an EC50 of 49 nM and >50-fold selectivity over PXR , its high molecular weight and pronounced lipophilicity limit further multiparameter optimization. The O-methyloxime analog, by trading the bulky 3,4-dichlorobenzyl group for a compact methyl moiety, offers a stripped-down scaffold for structure-activity relationship studies where minimalism and synthetic accessibility are prioritized.
| Evidence Dimension | Molecular weight (MW, g/mol) |
|---|---|
| Target Compound Data | 291.76 g/mol |
| Comparator Or Baseline | CITCO (O-(3,4-dichlorobenzyl)oxime, CAS 338404-52-7): 436.74 g/mol |
| Quantified Difference | ΔMW = -144.98 g/mol (-33.1%) |
| Conditions | Calculated from molecular formulas: C13H10ClN3OS (target) vs. C19H12Cl3N3OS (CITCO) |
Why This Matters
A 33% reduction in molecular weight translates to measurably improved ligand efficiency metrics, making this compound a more suitable starting scaffold for hit-to-lead optimization campaigns where molecular obesity must be avoided.
